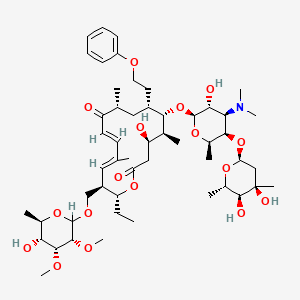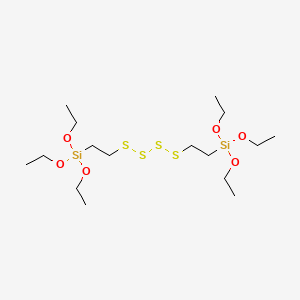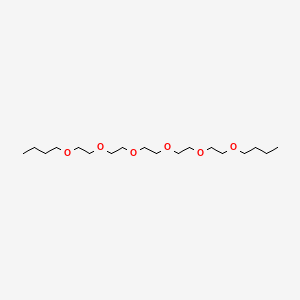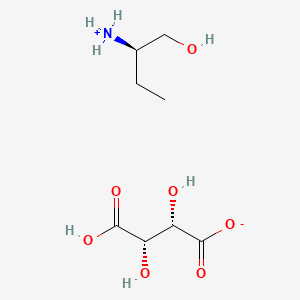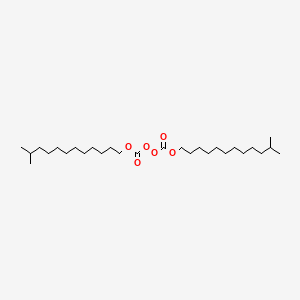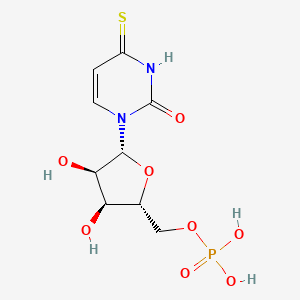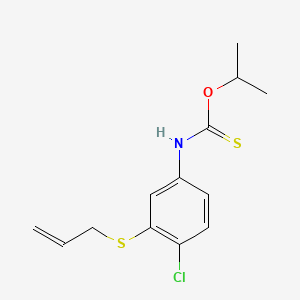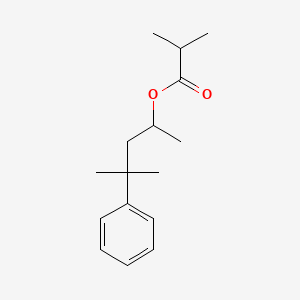
1,3-Dimethyl-3-phenylbutyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-3-phenylbutyl isobutyrate: is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is also known by its systematic name 2-Methylpropanoic acid 1,3-dimethyl-3-phenylbutyl ester . This compound is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-3-phenylbutyl isobutyrate can be synthesized through the esterification reaction between 1,3-dimethyl-3-phenylbutanol and isobutyric acid . The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-3-phenylbutyl isobutyrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromic acid in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and isobutyric acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-3-phenylbutyl isobutyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-3-phenylbutyl isobutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with various biological systems. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Isobutyric acid: A carboxylic acid with the formula C4H8O2 .
1,3-Dimethyl-3-phenylbutanol: An alcohol with the formula C12H18O .
Comparison: 1,3-Dimethyl-3-phenylbutyl isobutyrate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its constituent alcohol and acid. Its ester bond makes it more susceptible to hydrolysis and allows it to participate in a wider range of chemical reactions .
Eigenschaften
CAS-Nummer |
93981-81-8 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(4-methyl-4-phenylpentan-2-yl) 2-methylpropanoate |
InChI |
InChI=1S/C16H24O2/c1-12(2)15(17)18-13(3)11-16(4,5)14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3 |
InChI-Schlüssel |
SEVWLTKTZSJZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC(C)CC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


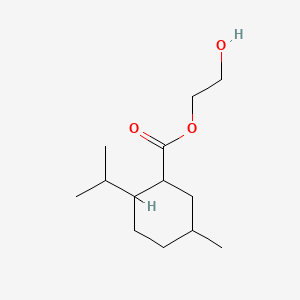
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)

